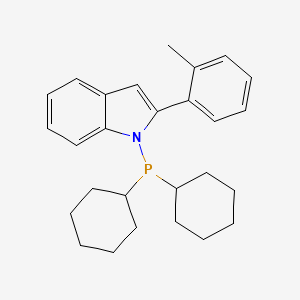
1-(Dicyclohexylphosphanyl)-2-(2-methylphenyl)-1H-indole
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. For instance, the compound 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole was synthesized and characterized by single-crystal X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), FT-Raman, and nuclear magnetic resonance (NMR) spectroscopy. The structure was found to crystallize in the monoclinic system, and the experimental vibrational data were supported by anharmonic frequency calculations using density functional theory (DFT) at the B3LYP level with a 6-31G(d,p) basis set. The experimental 1H and 13C NMR spectra were in agreement with the simulated spectra predicted using the gauge-independent atomic orbital (GIAO) approach .
Chemical Reactions Analysis
The reactivity of indole derivatives can be explored through various chemical reactions. For example, polycyclic sulfonyl indolines have been synthesized via Fe(II)-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reactions of N-((1H-indol-3-yl)methyl)propiolamides with NaHSO3. These reactions involve the formation of one C-C bond and two C-S bonds in a single step, demonstrating the potential for constructing complex molecules with multiple bond formations .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be inferred from their molecular structure and the nature of their substituents. For instance, the presence of a nitro group in the 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole compound suggests potential for electron-withdrawing effects, which could influence its reactivity and stability. The compound's crystalline structure and vibrational spectra provide insights into its rigidity and the nature of its chemical bonds. The HOMO-LUMO gap, molecular electrostatic potential (MEP), atomic charges, and other thermodynamic and nonlinear optical (NLO) properties can also be calculated to predict the behavior of these molecules under different conditions .
Aplicaciones Científicas De Investigación
1. Applications in Organic Synthesis
- Domino Coupling/Cyclization Processes : This compound is used in the Cu(II)-catalyzed domino coupling/cyclization process, facilitating the synthesis of 1,2-disubstituted indole derivatives under aerobic conditions (Gao et al., 2014).
- Novel Syntheses Techniques : It plays a role in new indole synthesis, particularly with o-methylphenyl isocyanides, demonstrating its utility in creating a variety of indole derivatives (ItoYoshihiko et al., 2006).
2. Potential Pharmacological Applications
- Anticancer Properties : Research has identified potential anticancer effects in various indole derivatives, suggesting similar possibilities for 1-(Dicyclohexylphosphanyl)-2-(2-methylphenyl)-1H-indole (Yılmaz et al., 2020).
- Anti-microbial and Antioxidant Activity : Some indole derivatives exhibit antimicrobial and antioxidant activities, indicating potential applications for 1-(Dicyclohexylphosphanyl)-2-(2-methylphenyl)-1H-indole in these areas (Basavarajaiah & Mruthyunjayaswamy, 2009).
3. Biochemical Studies and Molecular Interactions
- Study of Molecular Ordering : The compound's derivatives have been studied for their molecular ordering in lipid bilayers, contributing to the understanding of biochemical processes (Persson, Killian, & Lindblom, 1998).
Propiedades
IUPAC Name |
dicyclohexyl-[2-(2-methylphenyl)indol-1-yl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34NP/c1-21-12-8-10-18-25(21)27-20-22-13-9-11-19-26(22)28(27)29(23-14-4-2-5-15-23)24-16-6-3-7-17-24/h8-13,18-20,23-24H,2-7,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESYNFLRGDUANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=CC=CC=C3N2P(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696584 | |
| Record name | 1-(Dicyclohexylphosphanyl)-2-(2-methylphenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dicyclohexylphosphanyl)-2-(2-methylphenyl)-1H-indole | |
CAS RN |
947402-59-7 | |
| Record name | 1-(Dicyclohexylphosphino)-2-(2-methylphenyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947402-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Dicyclohexylphosphanyl)-2-(2-methylphenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B3030652.png)
![(Spiro[2.5]oct-1-ylmethyl)amine](/img/structure/B3030655.png)

![[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3030659.png)
![[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3030661.png)
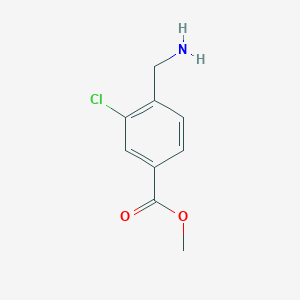
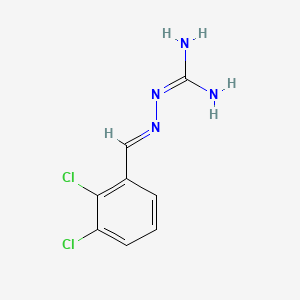
![(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole](/img/no-structure.png)
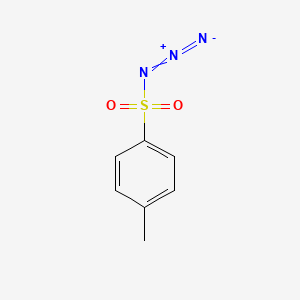
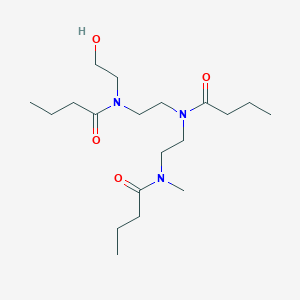

![4-(4-Methoxyphenyl)thieno[2,3-b:5,4-c']dipyridine-2-carboxamide](/img/structure/B3030672.png)